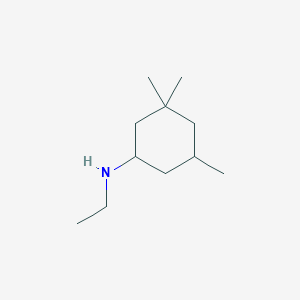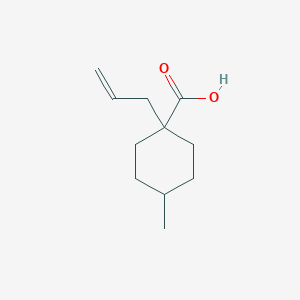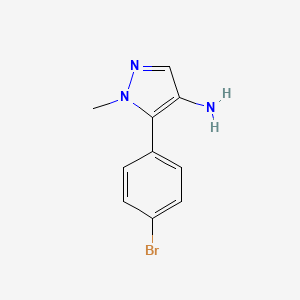
N-ethyl-3,3,5-trimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3,3,5-trimethylcyclohexan-1-amine: is an organic compound with the molecular formula C11H23N. It is a cyclohexane derivative with an ethyl group and three methyl groups attached to the cyclohexane ring, along with an amine group. This compound is of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,3,5-trimethylcyclohexan-1-amine typically involves the alkylation of 3,3,5-trimethylcyclohexanone with ethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves:
Starting Material: 3,3,5-trimethylcyclohexanone.
Reagent: Ethylamine.
Catalyst: Acid or base catalyst to facilitate the reaction.
Conditions: The reaction is typically conducted at elevated temperatures and may require a solvent to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,3,5-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-ethyl-3,3,5-trimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-ethyl-3,3,5-trimethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3,3,5-trimethylcyclohexan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
N-propyl-3,3,5-trimethylcyclohexan-1-amine: Similar structure but with a propyl group instead of an ethyl group.
3,3,5-trimethylcyclohexan-1-amine: Lacks the ethyl group, only has the amine group attached to the cyclohexane ring.
Uniqueness
N-ethyl-3,3,5-trimethylcyclohexan-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions compared to its methyl or propyl analogs.
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-ethyl-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-5-12-10-6-9(2)7-11(3,4)8-10/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
VRMZGNCMAIPEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13189802.png)


![1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13189831.png)


![[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13189844.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B13189847.png)
![tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13189851.png)


![[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)
![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)

